5-Phenyl-2-Ureidothiophene-3-Carboxamide

Overview

Description

Mechanism of Action

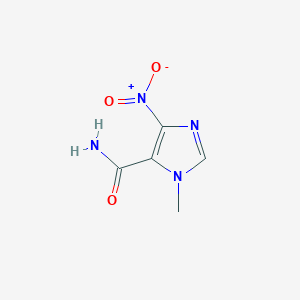

IKK-2 Inhibitor VI, also known as 5-Phenyl-2-Ureidothiophene-3-Carboxamide or (5-Phenyl-2-ureido)thiophene-3-carboxamide, is a potent inhibitor of IKK-2 . This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Target of Action

The primary target of IKK-2 Inhibitor VI is IκB kinase-2 (IKK-2), also known as IKKβ . IKK-2 is a critical enzyme complex involved in the activation of the NF-κB signaling pathway . This pathway is essential for regulating immune responses, inflammation, cell survival, and proliferation .

Mode of Action

IKK-2 Inhibitor VI acts as a potent, cell-permeable, reversible, and ATP-competitive inhibitor of IKK-2 . It works by blocking the activity of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBs . This inhibition keeps NF-κB proteins sequestered in the cytoplasm and unable to activate target genes .

Biochemical Pathways

The primary biochemical pathway affected by IKK-2 Inhibitor VI is the NF-κB signaling pathway . By inhibiting IKK-2, this compound aims to restore normal cellular functions and mitigate disease symptoms. The potential therapeutic uses of IKK-2 inhibitors are vast and varied, with primary areas of interest in treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis .

Pharmacokinetics

It is soluble in DMSO, making it suitable for in vitro studies .

Result of Action

The inhibition of IKK-2 by IKK-2 Inhibitor VI results in the dampening of the inflammatory and immune responses driven by NF-κB . This can be beneficial in conditions where these responses are overly active, such as in chronic inflammation and autoimmune disorders . Additionally, IKK-2 inhibitors show promise in cancer treatment, as many tumors exhibit abnormal activation of the NF-κB pathway .

Biochemical Analysis

Biochemical Properties

IKK-2 Inhibitor VI acts as part of an IKK complex in the canonical NF-κB pathway, phosphorylating inhibitors of NF-κB (IκBs) to initiate signaling . It is an ureido-thiophenecarboxamide compound that exhibits potent inhibitory activity against IKK-2 . The compound interacts with IKK-2 in an ATP-competitive manner, binding tightly with a relatively slow off rate .

Cellular Effects

IKK-2 Inhibitor VI has been shown to have profound effects on various types of cells and cellular processes. It down-regulates p-IκBα protein expression in a concentration-dependent manner, causing growth inhibition and an increase in G0/G1 cells, but does not induce apoptosis . It also prevents vincristine-induced nuclear translocation of the p65 subunit of NF-κB .

Molecular Mechanism

The molecular mechanism of IKK-2 Inhibitor VI involves its interaction with IKK-2, leading to the inhibition of the NF-κB pathway . It acts as a potent, cell-permeable, reversible, and ATP-competitive inhibitor of IKK-2 . This results in the prevention of IκB phosphorylation and degradation, thereby inhibiting the activation of NF-κB .

Temporal Effects in Laboratory Settings

In laboratory settings, IKK-2 Inhibitor VI has been shown to have long-term effects on cellular function. For instance, it has been demonstrated that the compound leads to synergistic enhancement of vincristine cytotoxicity in lymphoma over time

Dosage Effects in Animal Models

For instance, it was found to enhance CHOP anti-tumor activity significantly in the WSU-DLCL2-SCID model .

Metabolic Pathways

IKK-2 Inhibitor VI is involved in the NF-κB signaling pathway . It interacts with IKK-2, leading to the inhibition of the NF-κB pathway

Preparation Methods

The synthesis of IKK2 Inhibitor VI involves the formation of a ureido-thiophenecarboxamide structure. The synthetic route typically includes the reaction of 5-phenylthiophene-3-carboxylic acid with an appropriate amine to form the corresponding amide. . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

IKK2 Inhibitor VI undergoes several types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like bromine for substitution reactions.

Scientific Research Applications

IKK2 Inhibitor VI has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the NF-κB signaling pathway.

Biology: Helps in understanding the role of IKK2 in cellular processes such as inflammation and immune response.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and certain cancers.

Industry: Utilized in the development of new drugs targeting the NF-κB pathway

Comparison with Similar Compounds

IKK2 Inhibitor VI is compared with other similar compounds such as:

IKK2 Inhibitor IV: Another potent inhibitor of IKK2 with a different chemical structure.

IKK2 Inhibitor VIII: Known for its high selectivity towards IKK2.

SC-514: A selective IKK2 inhibitor with a different mechanism of action. IKK2 Inhibitor VI is unique due to its specific ureido-thiophenecarboxamide structure, which provides high potency and cell permeability

Properties

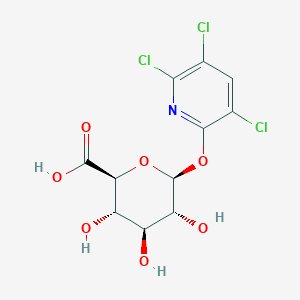

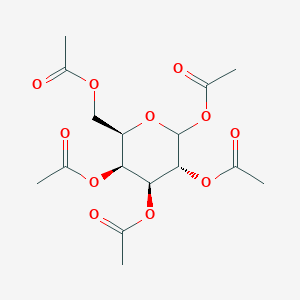

IUPAC Name |

2-(carbamoylamino)-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c13-10(16)8-6-9(7-4-2-1-3-5-7)18-11(8)15-12(14)17/h1-6H,(H2,13,16)(H3,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVUSJKZJQMCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423557 | |

| Record name | IKK-2 Inhibitor VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354811-10-2 | |

| Record name | IKK-2 Inhibitor VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of IKK-2 Inhibitor VI and how does it impact osteoblast differentiation?

A1: IKK-2 Inhibitor VI specifically targets and inhibits the IKK-NF-κB signaling pathway. [] This pathway is activated by various stimuli, including traumatic force and inflammatory signals like Pg.LPS. [] Upon activation, IKK-NF-κB promotes the degradation of β-catenin, a key protein in the Wnt signaling pathway essential for osteoblast differentiation and bone formation. [] By inhibiting IKK-NF-κB, the inhibitor prevents β-catenin degradation, allowing the Wnt pathway to function and promote osteoblast differentiation. []

Q2: Are there any in vivo studies demonstrating the efficacy of IKK-2 Inhibitor VI in mitigating bone loss?

A2: Yes, a study using a rat model of occlusal trauma (a form of mechanical stress) showed that IKK-2 Inhibitor VI administration significantly reduced bone loss. [] This protective effect was linked to the inhibition of IKK-NF-κB signaling and the subsequent upregulation of osteogenic markers like β-catenin, osteocalcin (OCN), and Runx2. []

Q3: Besides its potential in bone health, has IKK-2 Inhibitor VI been studied for other therapeutic applications?

A3: Research suggests that IKK-2 Inhibitor VI could be utilized for topical pain management. [] By inhibiting the NF-κB family of transcription factors, which play a role in inflammation and pain signaling, topical administration of the compound may provide localized pain relief. [] This approach aims to minimize potential systemic side effects associated with systemic administration, such as immunosuppression. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)